TributylPhosphateGr
Description
Tributyl phosphate (TBP), chemically designated as (C₄H₉)₃PO₄, is a triester of phosphoric acid and n-butanol. It is synthesized via the reaction of phosphorus oxychloride with butyl alcohol . TBP is widely utilized as a solvent in nuclear fuel reprocessing for uranium and plutonium extraction, a plasticizer for cellulose esters (e.g., nitrocellulose), and a heat-exchange medium . Its high solvency, thermal stability, and compatibility with industrial materials like 316L stainless steel (rated "A" in compatibility charts) make it indispensable in chemical and manufacturing industries . However, TBP is corrosive to skin and mucous membranes, necessitating stringent safety protocols .
Properties
CAS No. |
126-73-5 |
|---|---|
Molecular Formula |
C24H48N2O4 |
Origin of Product |
United States |
Preparation Methods
Tributyl phosphate is synthesized through the reaction of phosphorus oxychloride with butyl alcohol. The process involves the following steps:
Preparation of Alcoholate: An alkali metal or its hydroxide reacts with butanol to form an alcoholate with a water content of less than 0.1%.
Esterification: Phosphorus oxychloride is added dropwise to the alcoholate at a reaction temperature of 20-100°C.
Filtration and Distillation: The mixture is then filtered and distilled to obtain tributyl phosphate.
Industrial production methods typically involve the direct esterification of phosphorus oxychloride with butanol, yielding high purity and efficiency .
Chemical Reactions Analysis
Tributyl phosphate is chemically stable, exhibiting resistance to oxidation and thermal degradation. The primary reactions it undergoes are hydrolytic, which cleave the butyl or butoxy groups to produce butyl alcohol, dibutyl phosphate, monobutyl phosphate, and eventually phosphoric acid . These reactions can occur in both organic and aqueous phases, with the rate being faster in the aqueous phase .
Scientific Research Applications
Tributyl phosphate has a wide range of applications in scientific research:
Mechanism of Action
Tributyl phosphate exerts its effects primarily through its interaction with cellular membranes and enzymes. It is a weak cholinesterase inhibitor, which means it can interfere with the normal function of the enzyme cholinesterase, leading to potential neurotoxic effects . Additionally, long-term exposure to tributyl phosphate has been shown to cause hyperplasia and neoplasms in the bladder of rats, indicating its potential carcinogenic effects .
Comparison with Similar Compounds
Physicochemical Properties
TBP belongs to the organophosphate ester (OPE) family, which includes compounds like trimethyl phosphate (TMP), tripropyl phosphate (TPrP), tri-isobutyl phosphate (TiBP), and triphenyl phosphate (TPhP) . Key physicochemical distinctions include:
Chemical Compatibility
TBP’s "A" compatibility rating with 316L stainless steel underscores its stability in corrosive environments, whereas tricresylphosphate and trioctyl phosphate ("B" rating) may require additional corrosion inhibitors . This advantage makes TBP preferable in industrial equipment for nuclear and chemical processing.
Toxicity and Environmental Impact
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
